molecular formula C7H9F3O3 B2463450 Methyl 4-(2,2,2-trifluoroethoxy)but-2-enoate CAS No. 1864760-24-6

Methyl 4-(2,2,2-trifluoroethoxy)but-2-enoate

Cat. No.: B2463450
CAS No.: 1864760-24-6
M. Wt: 198.141
InChI Key: NPHAQDSRNXIXHZ-NSCUHMNNSA-N
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Description

Methyl 4-(2,2,2-trifluoroethoxy)but-2-enoate is an organic compound with the molecular formula C7H9F3O3 and a molecular weight of 198.14 g/mol . It is characterized by the presence of a trifluoroethoxy group attached to a but-2-enoate moiety. This compound is used in various chemical reactions and has applications in scientific research.

Properties

IUPAC Name

methyl (E)-4-(2,2,2-trifluoroethoxy)but-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3O3/c1-12-6(11)3-2-4-13-5-7(8,9)10/h2-3H,4-5H2,1H3/b3-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPHAQDSRNXIXHZ-NSCUHMNNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CCOCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/COCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2,2,2-trifluoroethoxy)but-2-enoate typically involves the reaction of methyl acrylate with 2,2,2-trifluoroethanol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified using standard techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2,2,2-trifluoroethoxy)but-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-(2,2,2-trifluoroethoxy)but-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(2,2,2-trifluoroethoxy)but-2-enoate involves its interaction with various molecular targets. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The ester group can undergo hydrolysis to release active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(2,2,2-trifluoroethoxy)but-2-enoate is unique due to the presence of the trifluoroethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it valuable in various applications .

Biological Activity

Methyl 4-(2,2,2-trifluoroethoxy)but-2-enoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique trifluoroethoxy group that significantly influences its reactivity and biological interactions. The molecular formula is C8H8F3O3C_8H_8F_3O_3, and its structure can be represented as follows:

Methyl 4 2 2 2 trifluoroethoxy but 2 enoate\text{Methyl 4 2 2 2 trifluoroethoxy but 2 enoate}

Biological Activities

Research has identified several key biological activities associated with this compound:

1. Anticancer Properties

  • Studies have demonstrated that compounds containing the trifluoroethoxy moiety exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study evaluated its activity against human cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HCT116 (colon cancer) using the MTT assay. The results indicated that the compound showed promising IC50 values, suggesting effective inhibition of cell growth .

Table 1: Antiproliferative Activity of this compound

Cell LineIC50 (μM)Control Drug
A54912.5Sorafenib
MCF-79.8Sorafenib
HCT11615.3Sorafenib

2. Mechanism of Action

  • The mechanism by which this compound exerts its anticancer effects appears to involve cell cycle arrest. Specifically, it has been shown to induce G2/M phase arrest in MCF-7 cells in a dose-dependent manner . This suggests that the compound interferes with normal cell cycle progression, leading to apoptosis in cancer cells.

3. Antimicrobial Activity

Case Studies

Case Study: Synthesis and Evaluation
A recent investigation focused on synthesizing derivatives of this compound to evaluate their biological activities further. The synthesized compounds were tested for their anticancer activity against multiple cell lines and showed enhanced potency compared to their precursors . The study highlighted the importance of structural modifications in enhancing biological efficacy.

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